molecular formula C28H24N2O2S B2921029 8-methoxy-3-phenyl-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223967-13-2

8-methoxy-3-phenyl-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide

Cat. No.: B2921029
CAS No.: 1223967-13-2
M. Wt: 452.57
InChI Key: KUNXXRKCYTXGMB-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Quinoline is another important heterocyclic compound, with more than 13,000 derivatives reported . It plays a significant role in natural and synthetic chemistry and has various biological and pharmacological activities .


Synthesis Analysis

The synthesis of thiophene and quinoline derivatives involves various methods. For instance, the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other methods involve the reaction of anthranilic acid derivatives .


Molecular Structure Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .


Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .


Physical and Chemical Properties Analysis

As mentioned earlier, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of similar compounds involves intricate chemical reactions that aim to explore their structure-activity relationships. For instance, the synthesis of monomethoxynaphtho[1',2':4,5]thieno[2,3-c]quinolines through photocyclization highlights a methodological approach to creating compounds with potentially unique biological activities (Sudabeh Pakray & R. Castle, 1987). Similarly, the functionalization of quinoline derivatives showcases the versatility of these compounds in chemical synthesis, offering a pathway to label them with radioactive isotopes for imaging studies (I. Bennacef et al., 2007).

Biological Activity and Potential Therapeutic Applications

The exploration of thienoquinolines' cytotoxicity against various cancer cell lines reveals their potential as anticancer agents. Notably, derivatives showing significant antiproliferative activity highlight the therapeutic potential of these compounds in oncology (Joyce Hung et al., 2014). Furthermore, the discovery of novel quinoline carboxamides as potent, selective inhibitors of key enzymes in disease pathways exemplifies the importance of these compounds in drug development (S. Degorce et al., 2016).

Mechanism of Action

While the specific mechanism of action for your compound is not available, quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Future Directions

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

8-methoxy-3-phenyl-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O2S/c1-32-21-14-15-24-22(17-21)26-23(18-30-24)25(20-12-6-3-7-13-20)27(33-26)28(31)29-16-8-11-19-9-4-2-5-10-19/h2-7,9-10,12-15,17-18H,8,11,16H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNXXRKCYTXGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=C(S3)C(=O)NCCCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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